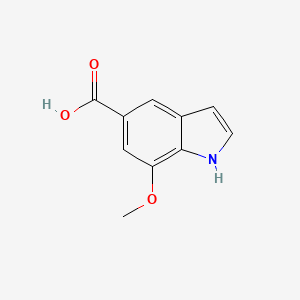

7-Methoxy-1H-indole-5-carboxylic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

7-methoxy-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-8-5-7(10(12)13)4-6-2-3-11-9(6)8/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQIVHLJHKUFKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)C(=O)O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287851 | |

| Record name | 7-Methoxy-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180623-99-8 | |

| Record name | 7-Methoxy-1H-indole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180623-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Indole Nucleus in Chemical and Biological Research

The indole (B1671886) nucleus, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in chemical and biological research. wisdomlib.org This scaffold is a fundamental component of numerous natural and synthetic molecules that exhibit significant biological activity. nih.govresearchgate.net Its prevalence in nature is highlighted by its presence in the essential amino acid tryptophan, which serves as a biosynthetic precursor for a wide variety of secondary metabolites, including the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). nih.govresearchgate.net

In medicinal chemistry, the indole ring is considered a "privileged" scaffold because its structure is a key component in many compounds with therapeutic value. nih.govresearchgate.net The unique electronic properties and the ability of the indole moiety to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, allow it to bind effectively to a diverse range of biological macromolecules like proteins and nucleic acids. researchgate.net This versatility has led to the development of numerous FDA-approved drugs containing the indole core for treating a wide array of conditions, including cancer, viral infections, inflammation, and depression. researchgate.netbohrium.com The indole nucleus serves as a framework for synthesizing novel compounds, where modifications can be strategically made to enhance biological activity, underscoring its importance in drug discovery and development. wisdomlib.org

Importance of Methoxy Substitution on Indole Scaffolds: Electronic Effects and Reactivity Modulation

The substitution of a methoxy (B1213986) group (-OCH3) onto the indole (B1671886) scaffold significantly influences its electronic properties and chemical reactivity. The methoxy group is generally considered an electron-donating group through resonance, increasing the electron density of the aromatic ring system. chemrxiv.org This electronic perturbation can modulate the molecule's photophysical and photochemical properties. chemrxiv.org For instance, substitutions on the six-membered ring of the indole have a significant effect on the ground state electronic structure. chemrxiv.org

The position of the methoxy group is critical in determining its effect on the molecule's interaction with biological targets. Studies on substituted 5-(4-Methoxyphenyl)-1H-indoles have shown that the methoxy group can be an "allosteric determinant" required for selective inhibition of certain enzymes. mdpi.com The location of this group within the enzyme's binding pocket can influence conformational changes in the protein, thereby modulating its catalytic activity. mdpi.com Furthermore, the electron-rich nature of the indole ring, enhanced by substituents like the methoxy group, makes it highly reactive in electrophilic aromatic substitution reactions, which are crucial for the synthesis and functionalization of indole derivatives. nih.govnih.gov

Role of Carboxylic Acid Functionalization in Indole Derivatives

The functionalization of indole (B1671886) derivatives with a carboxylic acid (-COOH) group plays a pivotal role in both their chemical utility and biological activity. From a synthetic perspective, the carboxylic acid group serves as a versatile chemical handle. It can be converted into a variety of other functional groups, such as esters and amides, allowing for the construction of complex molecular architectures and libraries of compounds for screening. acs.org For example, indole-2-carboxylic acids are key intermediates that can be generated and then used in amide coupling reactions to produce novel compounds. acs.org

In a biological context, the carboxylic acid moiety can be crucial for a molecule's mechanism of action. It can form strong hydrogen bonds with amino acid residues in the active site of a protein, contributing significantly to binding affinity and specificity. mdpi.com In some cases, the carboxyl group acts as a chelating agent. For instance, in a series of HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, the carboxyl group, along with the indole core, was observed to chelate two magnesium ions (Mg2+) within the enzyme's active site, which is essential for its inhibitory effect. mdpi.comnih.gov Thermochemical studies have also shown that the introduction of a carboxyl group into the indole ring results in an enthalpic stabilization of the molecule. nih.gov

Contextualizing 7 Methoxy 1h Indole 5 Carboxylic Acid Within Contemporary Indole Chemistry Research

Strategies for Indole Core Construction with Methoxy Functionalization

The formation of the indole core is the pivotal step in the synthesis of this compound. Several classical and modern synthetic methods can be adapted for this purpose, each with its own set of advantages and challenges, particularly concerning the introduction and preservation of the methoxy substituent at the 7-position.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, a venerable and widely employed method, involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgorganic-chemistry.org While versatile, its application to the synthesis of 7-methoxyindoles is not without complications. The use of a 2-methoxyphenylhydrazone as a precursor can lead to the formation of undesired side products. For instance, the reaction of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with ethanolic hydrogen chloride can yield ethyl 6-chloroindole-2-carboxylate as the major product, rather than the expected 7-methoxyindole (B1360046) derivative. nih.gov This "abnormal" Fischer indole synthesis arises from a competing reaction pathway favored under certain acidic conditions.

The regiochemical outcome of the Fischer synthesis is highly dependent on the substitution pattern of the phenylhydrazine (B124118) and the nature of the acid catalyst. youtube.com For instance, ortho-substituted phenylhydrazines are expected to yield 7-substituted indoles. youtube.com However, the electronic and steric properties of the substituents play a crucial role in directing the cyclization.

A successful, albeit modest, synthesis of a 7-methoxyindole derivative via the Fischer route involves the use of o-methoxyphenylhydrazone, prepared through the Japp-Klingemann reaction, to yield 2-carboethoxy-7-methoxyindole. This approach, however, provides the target compound in a moderate yield of 30% starting from o-anisidine.

| Starting Material | Key Reagents | Product | Yield (%) |

| o-Anisidine | 1. NaNO₂, HCl2. Ethyl α-methylacetoacetate (Japp-Klingemann)3. Acid catalyst | 2-Carboethoxy-7-methoxyindole | 30 |

Bischler Indole Synthesis Applications

The Bischler indole synthesis, also known as the Bischler-Möhlau synthesis, typically involves the reaction of an α-haloketone with an excess of an aniline (B41778) under harsh conditions. wikipedia.org This method is generally used for the preparation of 2- and 2,3-substituted indoles. researchgate.net

While direct application to the synthesis of this compound is not extensively documented, the synthesis of analogous structures provides insight into its potential. For example, the reaction of 3,5-dimethoxyaniline (B133145) with an appropriate α-haloketone can lead to the formation of 4,6-dimethoxyindoles. This suggests that a suitably substituted aniline, such as 3-amino-5-methoxybenzoic acid or its derivatives, could potentially be employed to construct the desired indole framework.

Modifications to the classical Bischler synthesis, such as the use of microwave irradiation, have been shown to improve yields and shorten reaction times for the synthesis of 2-arylindoles, offering a more environmentally benign approach. clockss.org

Hemetsberger Indole Synthesis Considerations

The Hemetsberger indole synthesis offers a more direct route to indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.org This method is particularly well-suited for the synthesis of methoxy-substituted indoles, with reported yields often exceeding 70%. wikipedia.org A significant advantage of this approach is the predictable regiochemistry, which is determined by the substitution pattern of the starting aromatic aldehyde.

For the synthesis of 7-methoxyindole derivatives, a 2-methoxy-substituted benzaldehyde (B42025) would be the required starting material. The reaction proceeds via the formation of a vinyl azide, which then undergoes thermal cyclization to the indole. semanticscholar.org

| Starting Material | Key Reagents | Product | Yield (%) |

| 2-Methoxybenzaldehyde | Ethyl azidoacetate, NaOEt | Ethyl 7-methoxy-1H-indole-2-carboxylate | >70 (typical) |

While the Hemetsberger synthesis is efficient, a potential limitation is the stability of the azido-propenoic ester intermediate, which can be sensitive to heat and light. wikipedia.org Despite this, the method has been successfully employed in the large-scale synthesis of related compounds, such as 2-carbomethoxy-6-methoxyindole, with high yields. nih.gov Microwave-assisted modifications of the Hemetsberger process have been shown to significantly accelerate the reaction. doi.org

Reissert Indole Synthesis Pathways

The Reissert indole synthesis is another classical method that begins with an ortho-substituted nitrotoluene. wikipedia.org The process involves the condensation of the o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, followed by reductive cyclization of the resulting o-nitrophenylpyruvate to afford an indole-2-carboxylic acid. researchgate.netresearchgate.net

This method is well-suited for the synthesis of indoles bearing a carboxylic acid at the 2-position. To apply this to the synthesis of this compound, a starting material such as 2-methyl-3-methoxy-5-nitrobenzoic acid or a related derivative would be required. The subsequent steps of condensation with diethyl oxalate and reductive cyclization would then construct the indole core.

| Starting Material | Key Reagents | Product |

| Substituted o-nitrotoluene | 1. Diethyl oxalate, Base2. Reducing agent (e.g., Zn/AcOH) | Substituted Indole-2-carboxylic acid |

The Reissert synthesis offers a clear pathway to the indole-2-carboxylic acid scaffold, which can then be further functionalized.

Leimgruber-Batcho Indole Synthesis Modifications

The Leimgruber-Batcho indole synthesis has emerged as a powerful and highly versatile method for the preparation of a wide array of substituted indoles, often providing high yields and excellent regiocontrol. clockss.orgwikipedia.org The synthesis commences with an o-nitrotoluene, which is reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. Subsequent reductive cyclization of the enamine furnishes the indole. wikipedia.org

A key advantage of this method is its tolerance for a variety of substituents on the starting o-nitrotoluene, allowing for the direct construction of complex indole structures. clockss.org For the synthesis of this compound, a suitably substituted o-nitrotoluene, such as methyl 3-methoxy-5-methyl-2-nitrobenzoate, would be the ideal starting material.

| Starting Material | Key Reagents | Product |

| Substituted o-nitrotoluene | 1. DMF-DMA, Pyrrolidine2. Reducing agent (e.g., Raney Ni, H₂) | Substituted Indole |

The Leimgruber-Batcho synthesis has been adapted for microwave-assisted conditions, which can significantly reduce reaction times. rsc.org This method's ability to produce indoles with specific substitution patterns without the formation of isomeric mixtures makes it a highly attractive strategy for the synthesis of this compound. clockss.org

Regioselective Introduction of the 7-Methoxy Group

In some synthetic strategies, the indole core may be constructed first, followed by the introduction of the methoxy group at the 7-position. This requires a highly regioselective C-H functionalization method.

Directed ortho-metalation (DoM) has proven to be a powerful strategy for the functionalization of the C7 position of the indole ring. nih.govwikipedia.org This method involves the use of a directing group (DG) attached to the indole nitrogen. The DG coordinates to an organolithium reagent, such as n-butyllithium, directing the deprotonation to the adjacent C7 position. The resulting 7-lithioindole can then be quenched with an appropriate electrophile. To introduce a methoxy group, a suitable oxygenating agent would be required.

| Strategy | Directing Group | Key Reagents | Functionalization |

| Directed ortho-metalation | e.g., -CON(i-Pr)₂ | 1. n-BuLi2. Electrophile (e.g., for subsequent methoxy introduction) | C7-H Functionalization |

Palladium-catalyzed C-H activation has also emerged as a sophisticated tool for the site-selective functionalization of indoles. researchgate.net By employing a suitable directing group on the indole nitrogen, palladium catalysts can selectively activate the C-H bond at the C7 position, enabling the introduction of various substituents, including aryl groups. acs.org While direct C7-methoxylation via this method is less common, the introduction of a group that can be subsequently converted to a methoxy group is a viable strategy. The choice of the directing group is crucial for achieving high regioselectivity. researchgate.netnih.govrsc.org

Targeted Introduction of the 5-Carboxylic Acid Moiety

The synthesis of indole-5-carboxylic acids can be achieved through various strategic approaches, often involving the construction of the indole ring with the carboxylic acid precursor already in place or through direct carboxylation of a pre-formed indole nucleus. One established method involves the hydrolysis of a nitrile group at the 5-position. For instance, 5-cyanoindole (B20398) can be refluxed in an aqueous potassium hydroxide (B78521) solution to yield 5-indolecarboxylic acid upon acidification. acs.org This approach is contingent on the availability of the corresponding 5-cyano-7-methoxy-1H-indole.

Another versatile strategy is the Japp-Klingemann type Fischer-indole synthesis. nih.gov This method allows for the construction of the indole ring from appropriately substituted phenylhydrazines and β-keto esters, enabling the introduction of various substituents on the benzene (B151609) ring. For the synthesis of this compound, a plausible route would involve a starting material like (4-methoxy-2-nitrophenyl)acetic acid, which can be elaborated into the indole scaffold with the carboxylic acid group at the desired position.

Furthermore, functional group interconversion from other substituents at the 5-position represents a viable pathway. For example, the oxidation of indole-5-methanol would lead to the corresponding carboxylic acid. Similarly, the hydrolysis of an ester group at the 5-position, or the carboxylation of an organometallic intermediate, such as a Grignard or lithiated species at the 5-position of 7-methoxy-1H-indole, are potential synthetic routes.

A general synthetic pathway for indole-5-carboxylic acids is outlined in the scheme below, starting from 5-bromo-2-nitrotoluene, which undergoes a series of transformations including the introduction of a pyruvate side chain, reductive cyclization to form the indole ring, conversion of the bromo group to a cyano group, and finally hydrolysis to the carboxylic acid. acs.org

| Step | Reactant | Reagents | Product | Notes |

| 1 | 5-Bromo-2-nitrotoluene | Diethyl oxalate, Potassium ethoxide | Ethyl 5-bromo-2-nitrophenylpyruvate | Claisen condensation |

| 2 | Ethyl 5-bromo-2-nitrophenylpyruvate | FeSO₄·7H₂O, NH₄OH | 5-Bromo-1H-indole-2-carboxylic acid | Reductive cyclization |

| 3 | 5-Bromo-1H-indole-2-carboxylic acid | Heat | 5-Bromo-1H-indole | Decarboxylation |

| 4 | 5-Bromo-1H-indole | Cuprous cyanide, Quinoline | 5-Cyano-1H-indole | Nucleophilic substitution |

| 5 | 5-Cyano-1H-indole | 10% aq. KOH | 5-Indolecarboxylic acid | Hydrolysis |

Derivatization Strategies of this compound

The carboxylic acid functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These derivatizations are crucial for modulating the physicochemical and biological properties of the parent molecule.

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common and cost-effective approach. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or the water formed during the reaction is removed. masterorganicchemistry.com

Alternative mild esterification methods can also be employed, especially for sensitive substrates. One such method involves the use of mixed carboxylic-carbonic anhydrides. acs.org Another approach utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP).

| Method | Reagents | Byproducts | Conditions |

| Fischer Esterification | Alcohol, H₂SO₄ or TsOH | Water | Typically reflux |

| Mixed Anhydride (B1165640) | Alkyl chloroformate, Triethylamine | Triethylammonium chloride, CO₂ | Mild conditions |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Dicyclohexylurea (DCU) | Room temperature |

Amide Bond Formation: The synthesis of amides from this compound is a fundamental transformation in medicinal chemistry. Direct condensation of the carboxylic acid with an amine is thermally demanding and often inefficient. bath.ac.uk Therefore, the carboxylic acid is typically activated first. Common activating agents include carbodiimides (e.g., EDC, DCC), which facilitate the formation of an O-acylisourea intermediate that is readily attacked by the amine. acs.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can be used to suppress side reactions and improve yields.

Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective for the direct amidation of carboxylic acids with amines under relatively mild conditions. acs.org Another approach involves the in-situ generation of an acylborate intermediate using reagents like 5-methoxy-2-iodophenylboronic acid (MIBA). organic-chemistry.org Recently, a one-pot reaction using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst and di-tert-butyl dicarbonate (B1257347) (Boc₂O) has been developed for the efficient N-acylation of less reactive nitrogen-containing heterocycles with carboxylic acids. asiaresearchnews.com

| Coupling Reagent/Method | Amine | Additive (if any) | Key Features |

| EDC/HOBt | Primary or Secondary | HOBt | Widely used in peptide synthesis, minimizes racemization. |

| B(OCH₂CF₃)₃ | Primary or Secondary | None | Effective for a wide range of substrates. acs.org |

| DMAPO/Boc₂O | Low-reactivity N-heterocycles | None | High yields without heat or special equipment. asiaresearchnews.com |

The carboxylic acid moiety of this compound can be converted into a variety of other functional groups, significantly expanding its synthetic utility.

One of the most common transformations is the reduction of the carboxylic acid to a primary alcohol . This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). libretexts.org More recently, catalytic methods using earth-abundant metals have been developed. For example, manganese(I) carbonyl complexes can catalyze the hydrosilylation of carboxylic acids to alcohols under mild conditions. nih.govresearchgate.net Biocatalytic reductions using whole-cell systems have also been reported. rsc.orgpolimi.it

Another important interconversion is the conversion of the carboxylic acid to an acyl chloride . Acyl chlorides are highly reactive intermediates that can be used to synthesize a wide range of derivatives. This transformation is typically carried out using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukcommonorganicchemistry.com The choice of reagent can depend on the desired reaction conditions and the tolerance of other functional groups in the molecule.

| Transformation | Reagent(s) | Product Functional Group |

| Reduction | LiAlH₄, B₂H₆, or [MnBr(CO)₅]/PhSiH₃ | Primary Alcohol (-CH₂OH) |

| Acyl Halide Formation | SOCl₂, PCl₅, or PCl₃ | Acyl Chloride (-COCl) |

The nitrogen atom of the indole ring in this compound can undergo various substitution reactions, allowing for the introduction of a wide array of substituents.

N-Alkylation is a common modification. Classical conditions often involve the use of a strong base like sodium hydride (NaH) to deprotonate the indole nitrogen, followed by the addition of an alkyl halide. rsc.org However, milder conditions have also been developed. For example, N-alkylation of a 7-methoxy-2-methylindole has been achieved using 4-(2-chloroethyl)morpholine (B1582488) hydrochloride in the presence of potassium hydroxide in DMSO. semanticscholar.org Catalytic reductive alkylation of amines with carboxylic acids has also been reported, providing another potential route for N-functionalization. nih.gov

N-Arylation of indoles is another important transformation, often accomplished through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed). nih.govnih.gov These reactions typically involve the coupling of the indole with an aryl halide or triflate. Transition-metal-free N-arylation methods using o-silylaryl triflates in the presence of cesium fluoride (B91410) have also been developed. organic-chemistry.org

| Reaction Type | Reagents/Catalyst | Substrate |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, KOH) | Alkyl Halide |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | Aryl Halide |

| N-Arylation (Ullmann) | Aryl halide, Copper catalyst, Base | Aryl Halide |

Electrophilic Aromatic Substitution on the Methoxy-Substituted Indole Core

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of a methoxy group further enhances this reactivity. chim.it Electrophilic aromatic substitution (EAS) is a fundamental reaction class for these molecules, proceeding through a two-step mechanism: initial attack by an electrophile to form a cationic intermediate (a benzenium ion or σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The stability of this intermediate is crucial, and its disruption of the aromatic system makes the initial electrophilic attack the rate-determining step. masterorganicchemistry.comlumenlearning.com

Regiodirecting Effects of the 7-Methoxy Group

The position of electrophilic attack on the indole ring is heavily influenced by the substituents present. The 7-methoxy group, an electron-donating group, plays a significant role in directing incoming electrophiles. Generally, electron-donating groups activate the aromatic ring towards electrophilic substitution and direct the substitution to the ortho and para positions relative to themselves. libretexts.org

In the context of the indole ring system, the C3 position is typically the most nucleophilic and prone to electrophilic attack. However, the 7-methoxy group can exert influence on other positions. For instance, in studies involving 7-methoxyindole as a nucleophile, substitution has been observed at both the C3 and C4 positions. The C4 position is activated by the ortho 7-methoxy group. nih.gov This dual reactivity highlights the nuanced directing effects of the methoxy substituent, which can lead to a mixture of products depending on the reaction conditions and the nature of the electrophile.

Research on the Fischer indole synthesis using methoxy-substituted phenylhydrazones has revealed that the methoxy group's position can lead to unexpected substitution patterns. For example, the synthesis starting with ethyl pyruvate 2-methoxyphenylhydrazone under acidic conditions yielded ethyl 6-chloroindole-2-carboxylate as the main product, indicating that substitution occurred where the methoxy group was originally located. nih.gov This suggests a mechanism more complex than simple aromatic substitution, potentially involving cleavage of the methoxy group and subsequent reaction.

Table 1: Regioselectivity in Electrophilic Substitution of Methoxyindoles

| Methoxyindole Derivative | Electrophile/Reaction | Observed Position(s) of Substitution | Reference |

|---|---|---|---|

| 7-Methoxyindole | Dimerization | C3 and C4 | nih.gov |

Carboxylic Acid Reactivity in Synthetic Transformations

The carboxylic acid group at the C5 position of this compound is a versatile functional handle for a variety of synthetic transformations. The reactivity of carboxylic acid derivatives generally follows the order of acyl phosphates > thioesters > carboxylic acids/esters > amides, which correlates with the basicity and leaving group ability of the acyl X group. libretexts.org

A primary reaction of the indole carboxylic acid moiety is its conversion to amides. This is typically achieved through coupling reactions with amines. Reagents like propylphosphonic anhydride (T3P) have proven effective for selective amide formation under mild conditions. unmc.edu Similarly, indole-2-carboxylic acids have been successfully coupled with various amines to produce indole-2-carboxamides, which can serve as scaffolds for more complex molecules. nih.gov These transformations are fundamental in medicinal chemistry for generating libraries of compounds for biological screening.

Mechanistic Investigations of Bond Formation and Cleavage in Methoxyindole Systems

Understanding the mechanisms of bond formation and cleavage is critical for controlling the synthesis of complex molecules derived from methoxyindoles. Mechanistic studies often focus on key synthetic reactions. In the Fischer indole synthesis, for example, the reaction of 2,6-dimethoxyphenylhydrazone involves a cyclization that occurs at the position of one of the methoxy groups, demonstrating that C-O bond cleavage is an integral part of the C-C bond-forming cascade. nih.gov The reaction is proposed to proceed through an SN1-type substitution, influenced by the steric hindrance of the 7-methoxy group which can interfere with an SN2 approach. nih.gov

In other systems, bond formation can be catalyzed by enzymes. For instance, deoxypodophyllotoxin (B190956) synthase, an iron(II)- and 2-oxoglutarate–dependent oxygenase, catalyzes an oxidative coupling to form a new ring system. nih.gov Chemical model studies suggest that similar cyclizations can proceed through a Friedel-Crafts alkylation mechanism, where a carbocation intermediate triggers the crucial C-C bond formation. nih.gov

The photochemical C-H alkylation of indoles provides another example of a well-studied mechanism. The proposed pathway involves the irradiation of a photoactive aggregate, leading to the formation of reactive alkyl radicals. These radicals then react with the indole nucleus to yield the final product through a classical Hydrogen Atom Transfer (HAT) pathway. nih.gov These diverse mechanistic investigations provide a foundational understanding of the reactivity of methoxyindole systems, enabling the rational design of synthetic routes.

Crystallographic Investigations of Indole Carboxylic Acid Polymorphs

There are no published crystallographic studies specifically for this compound. Therefore, information regarding its potential polymorphs, crystal system, space group, and unit cell dimensions is not available.

For related compounds, such as 5-methoxy-1H-indole-2-carboxylic acid, crystallographic studies have identified different polymorphic forms. nih.govmdpi.comnih.gov For instance, one polymorph of 5-methoxy-1H-indole-2-carboxylic acid crystallizes in the monoclinic system with the space group P21/c. mdpi.com Another known polymorph crystallizes in the C2/c space group. nih.gov Such studies are crucial for understanding the solid-state properties of these compounds, but equivalent data for this compound is absent.

Spectroscopic Characterization Techniques for Indole Carboxylic Acids (e.g., IR, NMR, Mass Spectrometry)

Detailed spectroscopic data (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry) specifically for this compound are not available in the public domain or scientific literature. While general principles of these techniques apply, specific spectral data and their interpretation for this compound have not been reported.

For comparison, the infrared spectra of other indole carboxylic acids, like 5-methoxy-1H-indole-2-carboxylic acid, show characteristic bands for the N-H group (around 3336 cm⁻¹) and broad bands for the O-H stretching vibrations of the carboxylic acid dimer (typically in the 3200 to 2000 cm⁻¹ range). nih.govmdpi.com Proton NMR spectroscopy has been utilized to characterize trimers of indole-5-carboxylic acid. ed.ac.uk High-resolution mass spectrometry helps in confirming the molecular formula of such compounds. nih.gov

Intermolecular Interactions and Hydrogen Bonding in Crystalline Forms

Without crystallographic data for this compound, a definitive analysis of its intermolecular interactions and hydrogen bonding patterns in the crystalline state is not possible.

Generally, indole carboxylic acids exhibit a range of intermolecular interactions. libretexts.org Hydrogen bonds are predominant, with carboxylic acid groups often forming cyclic dimers through O-H···O interactions. nih.govlibretexts.orgnih.gov The indole N-H group can also act as a hydrogen bond donor, interacting with the carboxylic oxygen or a methoxy group oxygen in neighboring molecules. nih.govmdpi.com For example, in one polymorph of 5-methoxy-1H-indole-2-carboxylic acid, the NH group donates a hydrogen bond to the oxygen of the methoxy group, while in another, the acceptor is the carboxylic oxygen. nih.govmdpi.com C-H···O interactions also play a significant role in stabilizing the crystal structures of related compounds. nih.govmdpi.com

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

No specific Density Functional Theory (DFT) studies focused on the molecular geometry and electronic structure of this compound have been published. DFT calculations are a powerful tool for understanding these properties and are often used in conjunction with experimental data. Such calculations on related molecules, like 5-methoxy-1H-indole-2-carboxylic acid, have been performed to complement X-ray diffraction and IR spectroscopy results, showing good agreement between theoretical and experimental data for molecular geometry and vibrational frequencies. nih.govmdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis

There are no published molecular dynamics (MD) simulation studies specifically investigating the conformational analysis of this compound. MD simulations are employed to study the dynamic behavior and conformational preferences of molecules in different environments. mdpi.comnih.govfip.org For other indole derivatives, MD simulations have been used to understand their stability and interactions within biological systems, such as protein binding pockets. nih.gov

Theoretical Quantitative Structure-Activity Relationship (QSAR) Methodologies Based on Structural Features

A search of the scientific literature did not yield any Quantitative Structure-Activity Relationship (QSAR) studies where this compound was included. QSAR models are developed for series of compounds to correlate their structural features with biological activity, but the necessary data and focus on this specific compound are currently lacking.

Insufficient Published Research Available for this compound in Advanced Synthesis

The search for information revealed data on related isomers, such as 5-methoxy-1H-indole-2-carboxylic acid and 7-methoxy-1H-indole-3-carboxylic acid, which have been documented as valuable precursors in the synthesis of various biologically active compounds. For instance, indole-2-carboxylic acid and its derivatives are known building blocks for natural products and pharmaceutical compounds. Similarly, the general indole scaffold is a cornerstone in the synthesis of indole alkaloids, which are a significant class of natural products.

However, the specific substitution pattern of this compound appears to be less commonly utilized or reported in the context of:

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

Applications in Scaffold Diversification for Chemical Libraries:The concept of using core scaffolds for creating libraries of diverse compounds is well-established. However, there are no prominent examples in the literature that showcase 7-Methoxy-1H-indole-5-carboxylic acid as the central scaffold for such a library.

Due to the absence of specific and scientifically verifiable information for this compound within the requested contexts, this article cannot be generated at this time without resorting to speculation or inaccurately applying findings from related but chemically distinct compounds. Further research and publication in the field of synthetic chemistry are required to elucidate the specific roles and applications of this particular indole (B1671886) derivative.

Biotransformation and Metabolic Fate of Indole Carboxylic Acids in Vitro Research Focus

Enzymatic Pathways Involved in O-Demethylation of Methoxyindoles

The O-demethylation of methoxyindoles, a key phase I metabolic reaction, is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comfrontiersin.org These heme-thiolate enzymes are responsible for the oxidation of a wide array of xenobiotics and endogenous compounds. researchgate.net The process of O-demethylation involves the hydroxylation of the methyl group on the methoxy (B1213986) moiety, which forms an unstable hemiacetal intermediate. nih.gov This intermediate then spontaneously decomposes to yield a hydroxylated metabolite and formaldehyde. mdpi.comnih.gov

Several CYP isozymes have been identified as having significant roles in the O-demethylation of various methoxylated compounds. nih.gov In vitro studies using recombinant human CYP enzymes have shown that members of the CYP1A, CYP1B, and CYP2C families are often highly active in these reactions. mdpi.comnih.gov For instance, CYP1A1 and CYP1A2 are known to play a dual role, capable of catalyzing O-demethylation under aerobic conditions. mdpi.com The specific CYP enzymes involved can vary depending on the exact structure of the substrate. nih.gov Molecular docking analyses suggest that the preference for O-demethylation is influenced by the interaction and orientation of the methoxy group within the active site of the CYP enzyme. mdpi.comnih.gov

| Enzyme Family | Key Isozymes | Role in O-Demethylation | References |

|---|---|---|---|

| CYP1A | CYP1A1, CYP1A2 | Major enzymes involved in the O-demethylation of various aromatic methoxy compounds under aerobic conditions. | mdpi.comnih.gov |

| CYP1B | CYP1B1 | Demonstrated high activity in catalyzing the O-demethylation of methoxylated flavonoids. | nih.gov |

| CYP2C | CYP2C9 | Contributes to the O-demethylation of certain xenobiotics, though sometimes with lower efficiency than CYP1A enzymes. | mdpi.com |

| CYP3A | CYP3A4 | While a major drug-metabolizing enzyme, its role in O-demethylation can be relatively minor for some substrates compared to other CYPs. | mdpi.comnih.gov |

Carboxylic Acid Metabolism: Oxidation and Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Following phase I reactions like O-demethylation, or in parallel, the carboxylic acid group of indole (B1671886) carboxylic acids is susceptible to phase II conjugation reactions. These pathways increase the water solubility of the compound, facilitating its excretion. The two most prominent conjugation pathways for carboxylic acids are glucuronidation and sulfation. nih.gov

Glucuronidation is the process of conjugating the compound with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov For compounds with a carboxylic acid moiety, this results in the formation of an acyl-glucuronide. admescope.com This is a major metabolic pathway for many carboxylic acid-containing drugs. nih.gov Several UGT isoforms can catalyze this reaction, with UGT2B7 being one of the most significant isoforms involved in the glucuronidation of a wide range of carboxylic acids. nih.govmdpi.com UGT1A3 and UGT1A9 have also been shown to contribute to this metabolic process. nih.gov

Sulfation is another key phase II reaction where a sulfonate group is transferred from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. fu-berlin.de This reaction is catalyzed by sulfotransferases (SULTs). While sulfation is common for phenolic compounds, it can also occur with other functional groups. Typically, sulfation is considered a high-affinity, low-capacity pathway, whereas glucuronidation is a low-affinity, high-capacity pathway. nih.gov

| Pathway | Enzyme Family | Key Isoforms | Description | References |

|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT2B7, UGT1A3, UGT1A9 | Forms an acyl-glucuronide conjugate by attaching glucuronic acid to the carboxylic acid group. This is a high-capacity pathway. | nih.govmdpi.com |

| Sulfation | Sulfotransferases (SULTs) | SULT1A1 | Transfers a sulfonate group to the compound. It is generally a high-affinity, low-capacity pathway for xenobiotics. | nih.govfu-berlin.de |

In Vitro Metabolic Stability Assessment Methodologies (e.g., using Liver Microsomes, Hepatocytes)

The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is a critical parameter assessed during drug discovery. researchgate.net In vitro assays are employed to determine this stability by measuring the rate of disappearance of the parent compound over time when incubated with a metabolically active system. bioivt.comspringernature.com The most common systems are liver microsomes and hepatocytes. nuvisan.comresearchgate.net

Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells. researchgate.net They contain a high concentration of phase I enzymes, particularly the cytochrome P450 family, making them ideal for assessing CYP-mediated metabolism like O-demethylation. bioivt.com However, they lack the necessary cofactors for most phase II reactions unless supplemented externally (e.g., with UDPGA for glucuronidation). mdpi.com

From these experiments, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com These values help in ranking compounds and predicting their in vivo hepatic clearance. springernature.comnuvisan.com

| Test System | Description | Advantages | Limitations | References |

|---|---|---|---|---|

| Liver Microsomes | Subcellular fractions containing Phase I enzymes. | High concentration of CYP enzymes; cost-effective; good for studying Phase I metabolism in isolation. | Lacks most Phase II enzymes and cofactors; does not account for cellular transport. | bioivt.comresearchgate.net |

| Hepatocytes | Intact, viable liver cells. | Contains the full range of Phase I and Phase II enzymes and cofactors; provides a more complete metabolic profile. | More expensive; limited viability in culture (for suspension assays). | bioivt.comnuvisan.comresearchgate.net |

Identification of In Vitro Metabolites and Biotransformation Products

Identifying the metabolites formed during in vitro incubations is crucial for understanding the biotransformation pathways of a compound. researchgate.net For 7-Methoxy-1H-indole-5-carboxylic acid, the expected metabolic transformations based on the enzymatic pathways described would involve phase I O-demethylation and phase II conjugation.

The primary phase I metabolite would be the product of O-demethylation at the 7-position, resulting in 7-Hydroxy-1H-indole-5-carboxylic acid .

Phase II metabolism could occur on either the parent compound or its phase I metabolite. The carboxylic acid group of the parent compound can undergo glucuronidation to form This compound glucuronide (an acyl-glucuronide). Similarly, the hydroxyl group of the demethylated metabolite can be conjugated to form 7-Hydroxy-1H-indole-5-carboxylic acid glucuronide or 7-Hydroxy-1H-indole-5-carboxylic acid sulfate .

The identification and structural elucidation of these potential metabolites are typically performed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS). researchgate.netnuvisan.com This powerful analytical technique allows for the separation of the parent compound from its metabolites and provides accurate mass measurements and fragmentation patterns to confirm their structures. researchgate.net

| Metabolite | Metabolic Pathway | Enzymes Involved |

|---|---|---|

| 7-Hydroxy-1H-indole-5-carboxylic acid | Phase I: O-Demethylation | Cytochrome P450s (e.g., CYP1A, CYP2C) |

| This compound glucuronide | Phase II: Glucuronidation (of parent) | UDP-glucuronosyltransferases (e.g., UGT2B7) |

| 7-Hydroxy-1H-indole-5-carboxylic acid glucuronide | Phase II: Glucuronidation (of Phase I metabolite) | UDP-glucuronosyltransferases |

| 7-Hydroxy-1H-indole-5-carboxylic acid sulfate | Phase II: Sulfation (of Phase I metabolite) | Sulfotransferases |

Theoretical and Computational Studies of Indole Methoxy Carboxylic Acid Systems

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. biorxiv.org This method allows for the characterization of the binding behavior and prediction of the binding affinity, providing insights into the molecule's potential as a therapeutic agent. biorxiv.org

For 7-Methoxy-1H-indole-5-carboxylic acid, docking simulations would predict how its distinct chemical features interact with the amino acid residues within a protein's active site. The indole (B1671886) ring, with its planar structure and aromaticity, can participate in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The carboxylic acid group is a key interaction site, capable of forming strong hydrogen bonds or ionic interactions (salt bridges) with basic residues such as lysine (B10760008) and arginine. nih.gov The indole nitrogen (N-H) can act as a hydrogen bond donor, while the oxygen atom of the methoxy (B1213986) group can serve as a hydrogen bond acceptor.

In studies of similar indole-2-carboxylic acid derivatives targeting the anti-apoptotic protein Mcl-1, the carboxylic acid group was observed to form critical ion pairing interactions with arginine residues (specifically R263) in the binding pocket. nih.gov The indole core itself settled into a hydrophobic pocket, establishing favorable interactions. nih.gov These findings suggest that this compound would likely utilize its functional groups to achieve a stable binding mode within a target protein.

Table 1: Predicted Ligand-Protein Interactions for this compound

| Molecular Feature | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine, Histidine, Serine |

| Indole N-H Group | Hydrogen Bonding (Donor) | Aspartate, Glutamate, Serine, Threonine |

| Methoxy Group (-OCH₃) | Hydrogen Bonding (Acceptor) | Serine, Threonine, Asparagine, Glutamine |

| Indole Ring System | Hydrophobic Interactions, π-Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

Prediction of Metabolic Hot Spots and Enzyme-Substrate Interactions (e.g., P450-mediated metabolism)

The metabolic fate of a xenobiotic compound is largely determined by the action of enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govnih.gov Computational tools are widely used to predict the sites of metabolism (SoMs)—the specific atoms in a molecule most likely to undergo metabolic transformation. researchgate.net These predictions help in identifying potentially active or toxic metabolites and in designing molecules with improved metabolic stability. nih.gov

For this compound, several metabolic "hot spots" can be predicted based on the known reactivity of its functional groups and the common reactions catalyzed by CYP enzymes.

O-Demethylation: The methoxy group is a primary target for metabolism. CYP enzymes frequently catalyze the removal of the methyl group, converting the 7-methoxy moiety into a 7-hydroxy group.

Aromatic Hydroxylation: The indole ring is susceptible to hydroxylation at various positions. The electron-rich nature of the indole system makes it a substrate for oxidative enzymes. The most likely positions for hydroxylation, guided by the electronic effects of the existing substituents, would be C2, C3, C4, and C6.

N-Glucuronidation: While a Phase I metabolism prediction, it's important to note the indole N-H group can be a site for subsequent Phase II conjugation reactions.

Computational models, which include rule-based systems, machine learning algorithms, and quantum chemical methods, analyze factors like atom accessibility and the chemical reactivity of specific sites to rank the likelihood of metabolism at each position. nih.govresearchgate.net

Table 2: Predicted Metabolic Hot Spots for this compound

| Potential Metabolic Site | Type of Reaction | Predicted Metabolite |

|---|---|---|

| Methoxy Group (at C7) | O-Demethylation | 7-Hydroxy-1H-indole-5-carboxylic acid |

| Indole Ring (e.g., C2, C3, C4, C6) | Aromatic Hydroxylation | Hydroxylated derivatives |

Electronic Structure Analysis and Reactivity Prediction

Theoretical methods, particularly Density Functional Theory (DFT), are employed to analyze the electronic structure of molecules. These calculations provide information on molecular geometry, charge distribution, molecular orbitals (like the HOMO and LUMO), and vibrational frequencies, which collectively determine the molecule's reactivity. mdpi.comnih.gov

For this compound, the electronic properties are governed by the interplay between the indole nucleus and its substituents.

Methoxy Group (-OCH₃): Located at the C7 position, this group is an electron-donating group through resonance, increasing the electron density on the benzene (B151609) portion of the indole ring.

Carboxylic Acid Group (-COOH): Located at the C5 position, this group is electron-withdrawing through both inductive and resonance effects, decreasing the electron density of the ring.

Indole Ring: The bicyclic system is inherently electron-rich, particularly at the C3 position of the pyrrole (B145914) ring.

DFT calculations can generate electrostatic potential maps, which visualize the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. For this compound, the most negative potential is expected around the carboxylic acid and methoxy oxygen atoms, identifying them as sites for electrophilic attack or hydrogen bond acceptance. The indole and carboxylic acid protons (N-H and O-H) would show positive potential, indicating their role as hydrogen bond donors.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. The HOMO location indicates the region most likely to donate electrons in a reaction with an electrophile, while the LUMO location indicates the region most susceptible to receiving electrons from a nucleophile. This analysis is crucial for predicting how the molecule will interact with biological macromolecules and other chemicals. Studies on the closely related isomer 5-methoxy-1H-indole-2-carboxylic acid have used DFT calculations to successfully correlate theoretical geometric parameters and vibrational spectra with experimental X-ray diffraction and infrared spectroscopy data, demonstrating the high accuracy of these computational approaches. mdpi.comnih.gov

Table 3: Predicted Electronic Effects of Substituents on the Indole Ring

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| Methoxy (-OCH₃) | C7 | Electron-donating (Resonance) | Activates the benzene ring towards electrophilic substitution |

| Carboxylic Acid (-COOH) | C5 | Electron-withdrawing (Inductive & Resonance) | Deactivates the benzene ring towards electrophilic substitution |

Future Research Directions and Methodological Advances in Indole Chemistry

Development of Novel and Efficient Synthetic Routes for Indole (B1671886) Carboxylic Acids

The synthesis of the indole core and its derivatives, particularly indole carboxylic acids, is a mature field, yet the demand for more efficient, sustainable, and versatile methods continues to drive innovation. Future research is gravitating towards several key areas:

Greener Synthesis Methodologies : Traditional methods for indole synthesis are increasingly being replaced by more environmentally friendly approaches. openmedicinalchemistryjournal.com Techniques such as microwave-assisted synthesis are gaining prominence for being rapid, efficient, and eco-friendly. openmedicinalchemistryjournal.comtandfonline.com The use of alternative energy sources, ionic liquids, solid acid catalysts, and nanoparticle-based catalysis in solvent-free conditions represents a significant push towards sustainable chemistry. openmedicinalchemistryjournal.comnumberanalytics.com

Catalytic C-H Activation and Functionalization : Direct C-H bond activation has emerged as a powerful strategy for the regioselective synthesis of functionalized indoles, offering an atom-economical alternative to classical methods that often require pre-functionalized starting materials. thieme-connect.com Palladium-catalyzed reactions, in particular, have been instrumental in developing cascade or domino reactions that allow for the rapid assembly of complex, fused tricyclic indole skeletons from simple precursors. nih.gov These methods provide efficient access to 2-substituted, 3-substituted, and 2,3-disubstituted indoles under mild conditions. thieme-connect.com

Chemoenzymatic and Biocatalytic Approaches : The integration of biological catalysts into synthetic pathways offers unparalleled selectivity and efficiency. Future work will likely expand the use of enzymes, such as tryptophan synthase or artificial metalloenzymes, to produce structurally diverse indole-containing building blocks. nih.govacs.org Chemoenzymatic systems, which couple chemical and enzymatic steps, can transform commercially available indole derivatives into a wide range of valuable acyloin or pyruvate (B1213749) derivatives, which are precursors to many bioactive molecules. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, environmentally friendly. tandfonline.com |

| Palladium-Catalyzed C-H Activation | Direct functionalization of C-H bonds using palladium catalysts. | High atom economy, regioselectivity, access to complex structures. thieme-connect.com |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic reaction steps. | High stereoselectivity, mild reaction conditions, access to novel structures. nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for Indole Derivatives

The precise characterization of indole derivatives is fundamental to understanding their chemical properties and biological activities. While standard techniques are well-established, future advancements will focus on enhancing sensitivity, resolution, and the ability to analyze complex mixtures and transient species.

Tandem Mass Spectrometry (MS/MS) : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the rapid identification of minor indole compounds within complex mixtures, such as microbial extracts. nih.gov By analyzing characteristic fragmentation patterns, researchers can deduce the structures of new analogues without the need for isolation. nih.govresearchgate.netscirp.org Future developments will likely focus on improving ionization techniques and high-resolution instrumentation to further enhance sensitivity and structural elucidation capabilities for a wide range of indole metabolites. mdpi.com

Advanced NMR Spectroscopy : While ¹H and ¹³C NMR are routine, future applications will involve more sophisticated multi-dimensional NMR techniques and computational approaches to resolve complex structures and study dynamic processes. Theoretical calculations of NMR shielding using methods like Density Functional Theory (DFT) are becoming indispensable for accurately assigning signals and understanding substituent effects on the electronic structure of the indole ring.

X-ray Crystallography : Single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional structure of molecules. mdpi.commdpi.com Its application is crucial for validating synthetic products and understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the solid-state properties of indole derivatives. researchgate.netnih.govmdpi.com Future advancements in crystallographic techniques will facilitate the analysis of smaller crystals and more complex structures, providing critical insights for rational drug design. nih.gov

Integration of Computational Methods for Rational Design in Indole Chemistry

Computational chemistry has transitioned from a specialized tool to an integral part of the discovery process in indole chemistry, enabling the rational design of molecules with desired properties.

Structure-Based Drug Design and Molecular Docking : Computational techniques like molecular docking are routinely employed to predict the binding of indole-based ligands to macromolecular targets such as enzymes or receptors. nih.govresearchgate.net This allows for the in silico screening of virtual libraries and the rational design of new inhibitors. nih.govmdpi.com For instance, indole-2-carboxamides and 7-azaindole (B17877) derivatives have been designed as potent kinase inhibitors based on molecular modeling studies. nih.govnih.gov

Density Functional Theory (DFT) Studies : DFT calculations are increasingly used to investigate the electronic properties, reactivity, and spectroscopic signatures of indole derivatives. mdpi.comacs.org These theoretical studies can predict optimized geometries, frontier molecular orbitals (HOMO/LUMO), and molecular electrostatic potential, providing deep insights that complement experimental findings. researchgate.netdntb.gov.ua This synergy between computational and experimental work accelerates the characterization of new compounds and the understanding of their structure-activity relationships.

Rational Design of Functional Molecules : Beyond pharmaceuticals, computational methods are guiding the design of indole-based materials with specific electronic or optical properties. By modeling how different substituents on the indole core affect its electronic structure, researchers can rationally design novel compounds for applications in materials science. The design of target-specific molecules, such as potent and selective inhibitors for therapeutic targets, is a major focus of this integrated approach. mdpi.comnih.govresearchgate.net

| Computational Method | Application in Indole Chemistry | Key Outcomes |

| Molecular Docking | Predicting binding modes of indole ligands to protein targets. | Identification of potential drug candidates, understanding binding interactions. nih.govresearchgate.net |

| Density Functional Theory (DFT) | Calculating electronic structure, geometry, and spectroscopic properties. | Accurate prediction of molecular properties, interpretation of experimental data. mdpi.comresearchgate.net |

| Rational Drug Design | Integrating computational and synthetic efforts to create targeted molecules. | Development of novel inhibitors with enhanced potency and selectivity. nih.govnih.gov |

Exploration of New Biotransformation Pathways and Enzymes in Indole Metabolism

The metabolism of indoles, particularly the biotransformation of tryptophan by gut microbiota, is a burgeoning area of research with significant implications for human health. Future studies will aim to uncover novel metabolic pathways and harness the enzymes involved for biotechnological applications.

Microbial Indole Metabolism : Gut bacteria metabolize dietary tryptophan through several pathways, producing a diverse array of indole metabolites, including indole-3-carboxylic acid, indole-3-lactic acid, and indole-3-propionic acid. researchgate.netnih.govnih.gov These metabolites are crucial signaling molecules that influence host physiology. mdpi.com Future research will focus on identifying the specific microorganisms and enzymes responsible for producing these compounds and elucidating their roles in the tumor microenvironment and other disease states. nih.gov

Enzymatic Synthesis and Biocatalysis : The enzymes responsible for indole production and modification in nature, such as tryptophanases and tryptophan synthases, represent powerful tools for biocatalysis. nih.govfrontiersin.org Research is underway to engineer these enzymes and even create artificial enzymes to catalyze novel transformations, such as the highly selective oxidation of indole to produce valuable 3-oxindole derivatives. acs.org Cooperative biocatalysis, using multiple enzymes in a single pot, is a promising strategy for assembling complex indole alkaloids from simple precursors. rsc.orgresearchgate.net

Discovery of Novel Pathways : While the main routes of indole production from tryptophan are known, there is still much to learn about the full metabolic potential of microorganisms. frontiersin.org Future exploration using metabolomics and genomics will likely uncover novel biotransformation pathways and enzymes. This could lead to the discovery of new bioactive indole metabolites and provide new biocatalysts for the sustainable production of fine chemicals and pharmaceutical intermediates.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Methoxy-1H-indole-5-carboxylic acid with high purity?

- Methodological Answer : Synthesis typically involves functionalizing indole precursors. For example, methoxy groups can be introduced via alkylation or demethylation reactions, while carboxylic acid groups are added through oxidation of methyl esters or direct carboxylation. A common approach for methoxy-substituted indoles involves chlorinating agents (e.g., triphenylphosphine-CCl₄) followed by catalytic hydrogenation to reduce intermediates, as demonstrated for structurally similar compounds like 5-methoxy-1H-indol-6-ol . Purity (>97%) can be achieved using column chromatography or recrystallization, with verification via HPLC and NMR spectroscopy .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Although specific data for this compound are limited, analogous indole derivatives require storage at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis . Handling should follow general indole safety protocols: use PPE (gloves, lab coats, safety goggles), avoid dust formation via local exhaust ventilation, and ensure proper disposal to prevent environmental contamination . Stability under acidic/basic conditions should be tested empirically.

Q. What analytical techniques are suitable for characterizing the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to verify methoxy (-OCH₃) and carboxylic acid (-COOH) groups. Compare spectral data with similar compounds like methyl indole-5-carboxylate .

- Purity Assessment : HPLC with UV detection (λ ~280 nm for indole derivatives) or LC-MS for trace impurities. Melting point analysis can corroborate crystallinity .

- Elemental Composition : High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₀H₉NO₃) and rule out halogenated byproducts .

Advanced Research Questions

Q. How does the position of the methoxy group influence the reactivity and stability of indole carboxylic acid derivatives?

- Methodological Answer : The methoxy group’s position (e.g., 5- vs. 7-substitution) affects electronic and steric properties. For example, 5-methoxyindoles exhibit enhanced electron density at the indole ring, promoting electrophilic substitutions, while 7-methoxy derivatives may sterically hinder reactions at adjacent positions. Stability studies on 5-methoxy-1H-indol-6-ol suggest that electron-donating groups like -OCH₃ reduce oxidative degradation but may increase sensitivity to strong acids . Computational modeling (DFT) can predict substituent effects on reaction pathways.

Q. What strategies can mitigate decomposition or side reactions during the synthesis of this compound?

- Methodological Answer :

- Protective Groups : Temporarily protect the carboxylic acid as a methyl ester during methoxy group installation to avoid unwanted side reactions .

- Catalytic Optimization : Use palladium or copper catalysts for selective coupling reactions, as seen in bis-indolylalkane syntheses .

- Reaction Monitoring : In situ techniques like FTIR or TLC to detect intermediates and adjust conditions (e.g., temperature, pH) in real time. For example, excessive heating during ester hydrolysis can degrade methoxy groups .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound when experimental data is limited?

- Methodological Answer :

- Solubility and logP : Use tools like COSMO-RS or QSPR models to estimate aqueous solubility and partition coefficients. Validate against experimental data for analogs like 5-bromo-7-fluoro-1H-indole-2-carboxylic acid (logP ~2.5) .

- Acid Dissociation (pKa) : DFT-based methods (e.g., Jaguar) to calculate pKa values for the carboxylic acid group, typically ~4–5 for similar indole derivatives .

- Stability Prediction : Molecular dynamics simulations to assess degradation pathways under varying pH and temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.